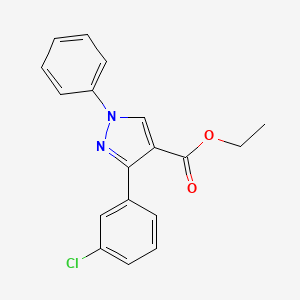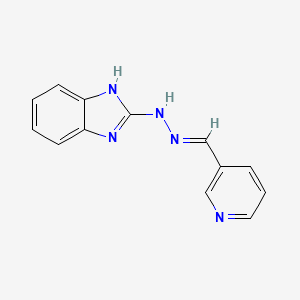
nicotinaldehyde 1H-benzimidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone, also known as NBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBH is a derivative of benzimidazole and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and repair. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of protein kinase C, which is a key signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit potent antitumor and antiviral activity, as well as potential applications in the treatment of Alzheimer's disease. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit antioxidant activity, which may have potential applications in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new anticancer and antiviral drugs. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to possess potential applications in the treatment of Alzheimer's disease. However, one of the main limitations of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone. One potential direction is the development of new nicotinaldehyde 1H-benzimidazol-2-ylhydrazone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone and its potential applications in various fields. Furthermore, the development of new drug delivery systems for nicotinaldehyde 1H-benzimidazol-2-ylhydrazone may enhance its therapeutic efficacy and reduce potential toxicity.
Métodos De Síntesis
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been synthesized through various methods, including the reaction of 2-aminobenzimidazole with nicotinaldehyde in the presence of ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-aminobenzimidazole with nicotinic acid hydrazide in the presence of acetic anhydride. The reaction mixture is heated under reflux, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-6-12-11(5-1)16-13(17-12)18-15-9-10-4-3-7-14-8-10/h1-9H,(H2,16,17,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLQJXXNMPYPEU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)
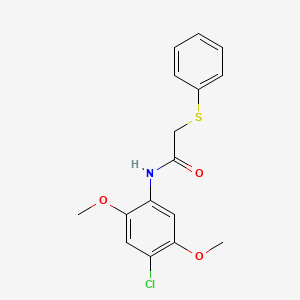
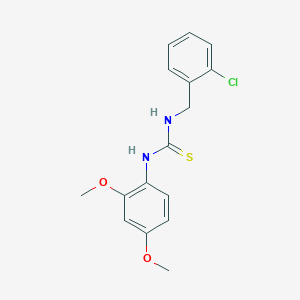
methanone](/img/structure/B5875474.png)
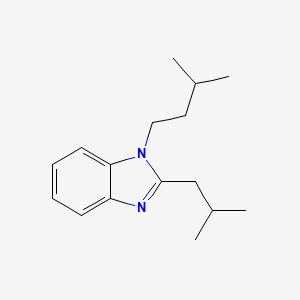
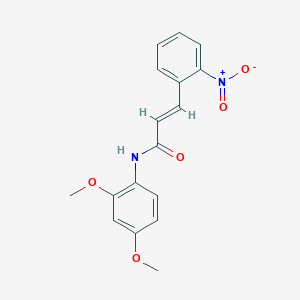
![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
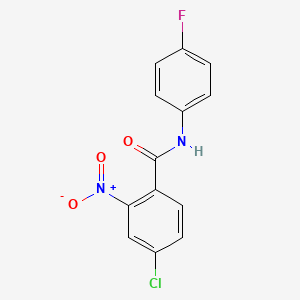
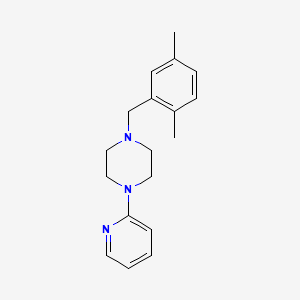
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
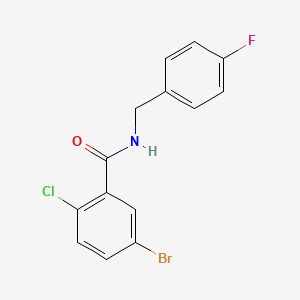
![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
